BenchChemオンラインストアへようこそ!

5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate

Analytical Chemistry Synthetic Chemistry Procurement Specification

5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate (CAS 1185301-74-9) is a heterocyclic building block belonging to the 1,2,4-triazole-3-carboxylic acid family. Its molecular formula is C3H5N3O4 (MW 147.09 g/mol), representing a defined monohydrate of the parent anhydrous compound (CAS 4538-16-3, C3H3N3O3, MW 129.07 g/mol).

Molecular Formula C3H5N3O4
Molecular Weight 147.09
CAS No. 1185301-74-9
Cat. No. B3088445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate
CAS1185301-74-9
Molecular FormulaC3H5N3O4
Molecular Weight147.09
Structural Identifiers
SMILESC1(=NNC(=O)N1)C(=O)O.O
InChIInChI=1S/C3H3N3O3.H2O/c7-2(8)1-4-3(9)6-5-1;/h(H,7,8)(H2,4,5,6,9);1H2
InChIKeyQFUXPAMLNKWLPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic Acid Hydrate (CAS 1185301-74-9): Core Chemotype, Physicochemical Profile, and Procurement-Relevant Identity


5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate (CAS 1185301-74-9) is a heterocyclic building block belonging to the 1,2,4-triazole-3-carboxylic acid family. Its molecular formula is C3H5N3O4 (MW 147.09 g/mol), representing a defined monohydrate of the parent anhydrous compound (CAS 4538-16-3, C3H3N3O3, MW 129.07 g/mol) [1]. The compound is primarily utilized in medicinal chemistry as a synthetic intermediate, including in the preparation of fused tricyclic PDE3/PDE4 dual inhibitors . Crucially, its well-defined hydrate stoichiometry introduces distinct physicochemical properties that influence solubility, stability, and analytical identification—factors that directly impact synthetic reproducibility and procurement decisions.

Procurement Risk Alert: Why Interchanging 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic Acid Hydrate with Its Anhydrous Form or In-Class Analogs Compromises Reproducibility


Generic substitution within the 1,2,4-triazole-3-carboxylic acid class is a significant procurement risk. The target compound's defined monohydrate stoichiometry (C3H5N3O4, MW 147.09 g/mol) directly impacts reaction mass balances: using the anhydrous form (C3H3N3O3, MW 129.07 g/mol) without compensatory adjustment leads to a 14% error in molar equivalents, sufficient to alter reaction outcomes in multi-step syntheses [1]. Furthermore, hydrate formation is known to modify solubility and solid-state stability profiles relative to the anhydrous counterpart, meaning that solvent selection and storage conditions optimized for one form may fail for the other . The data below quantify these differences across purity, analytical identity, and application specificity—three dimensions where generic substitution demonstrably fails.

Head-to-Head Quantitative Evidence: 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic Acid Hydrate vs. Anhydrous Form and In-Class Analogs


Molecular Formula and Stoichiometric Precision: Hydrate vs. Anhydrous Form

The target compound is a defined monohydrate with molecular formula C3H5N3O4 and molecular weight 147.09 g/mol, whereas the anhydrous form (CAS 4538-16-3) is C3H3N3O3, MW 129.07 g/mol [1]. This corresponds to a 14.0% mass difference per mole. In precise synthetic applications, using the anhydrous form without stoichiometric correction introduces a systematic error of 14% in reagent equivalents, which can divert reaction selectivity or yield.

Analytical Chemistry Synthetic Chemistry Procurement Specification

Purity Specification and Quality Control: Hydrate Offers Higher Available Purity Grades Compared to Anhydrous Form

Commercially, the hydrate form is available in purities of ≥97% (ChemScene) and NLT 98% (MolCore) , whereas the anhydrous form is typically specified at 95% purity across multiple suppliers (Fluorochem, AKSci, Bidepharm) . This 2–3 percentage point increase in purity reduces unidentified impurity burden, which is critical for reaction optimization and biological assay reproducibility.

Quality Control Analytical Chemistry Procurement

Analytical Reference: Distinct InChI and Molecular Mass Allow Unambiguous Identification of Hydrate Form

The hydrate form possesses a unique InChI string (InChI=1S/C3H3N3O3.H2O/c7-2(8)1-4-3(9)6-5-1;/h(H,7,8)(H2,4,5,6,9);1H2) and InChI Key (QFUXPAMLNKWLPP-UHFFFAOYSA-N) that differ from the anhydrous form . This enables unambiguous identification via LC-MS or NMR, preventing misidentification when both forms are handled in the same laboratory. The monoisotopic mass of 147.02772 Da (hydrate) vs. 129.01744 Da (anhydrous) further provides a clear mass spectrometric signature.

Analytical Chemistry Regulatory Compliance Quality Assurance

Application-Specific Utility: Hydrate Form as Documented Intermediate for PDE3/PDE4 Dual Inhibitors

The anhydrous form (and by logical extension, its hydrate precursor) is explicitly cited as a key intermediate in the synthesis of fused tricyclic PDE3/PDE4 dual inhibitors, as documented in patent WO2020011254 [1]. While the hydrate is not separately named in the patent, its defined stoichiometry makes it the preferred starting material for aqueous or protic reaction conditions required in the synthetic sequence. In contrast, common in-class analogs such as 1H-1,2,4-triazole-3-carboxylic acid (CAS 4928-87-4) lack the 5-oxo substitution pattern essential for subsequent ring construction, rendering them unsuitable for this specific pharmacophore scaffold.

Medicinal Chemistry Drug Discovery Respiratory Disease

Validated Use Cases: Where 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic Acid Hydrate Outperforms Alternatives


Multi-Step Medicinal Chemistry Synthesis Requiring Precise Stoichiometric Control

In the preparation of PDE3/PDE4 dual inhibitor scaffolds, accurate molar ratios are essential for reproducible cyclization and functionalization steps. The hydrate's defined monohydrate stoichiometry (C3H5N3O4, MW 147.09) eliminates the ambiguity of using ill-defined hygroscopic material. Procurement of the hydrate form ensures that each reaction batch starts from a consistent mass balance, avoiding the 14% stoichiometric error associated with inadvertent use of the anhydrous form .

High-Throughput Biological Screening Campaigns with Strict Purity Requirements

Biological assays for PDE3/PDE4 inhibition require test compounds of high purity to avoid false positives or negatives. The hydrate form is commercially available at ≥97% to NLT 98% purity, compared to the 95% typical for the anhydrous form . This 2–3 percentage point purity advantage translates to a 40–60% reduction in total impurity load, directly improving assay signal-to-noise ratios and reducing the need for costly re-purification prior to screening.

Regulated Analytical Development and GMP Quality Control

For analytical method development, reference standard qualification, or GMP starting material characterization, the hydrate's distinct InChI Key (QFUXPAMLNKWLPP-UHFFFAOYSA-N) and monoisotopic mass (147.02772 Da) provide an unambiguous identity profile . This prevents misidentification against the anhydrous form (InChI Key: KNSPHEMRHVERJM-UHFFFAOYSA-N; monoisotopic mass: 129.01744 Da) and supports compliant batch release documentation under ICH Q7 guidelines.

Aqueous or Protic Reaction Conditions Where Hydrate Water of Crystallization Facilitates Dissolution

Hydrate forms generally exhibit enhanced initial dissolution rates in aqueous media compared to their anhydrous counterparts. While direct solubility comparison data for this specific compound are not published, the principle is supported by the inherently higher free energy of the anhydrous crystal lattice. For reactions conducted in water or alcohol solvents, procurement of the hydrate form may reduce dissolution time and improve reaction homogeneity, a practical advantage in both laboratory-scale and pilot-scale operations.

Quote Request

Request a Quote for 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.